molecular formula C5H6FN3O2 B13064167 2-Fluoro-2-(1-methyl-1H-1,2,3-triazol-5-yl)acetic acid

2-Fluoro-2-(1-methyl-1H-1,2,3-triazol-5-yl)acetic acid

Cat. No.: B13064167
M. Wt: 159.12 g/mol
InChI Key: CMVYTDZWPDPSHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-2-(1-methyl-1H-1,2,3-triazol-5-yl)acetic acid is an organic compound that features a triazole ring substituted with a fluorine atom and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-2-(1-methyl-1H-1,2,3-triazol-5-yl)acetic acid typically involves the reaction of 1-methyl-1H-1,2,3-triazole with a fluorinated acetic acid derivative. One common method includes the use of diethylamine as a catalyst to facilitate the reaction between azides and allyl ketones . The reaction conditions often involve refluxing in an organic solvent such as methanol or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-2-(1-methyl-1H-1,2,3-triazol-5-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) and potassium cyanide (KCN).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted triazole derivatives.

Scientific Research Applications

2-Fluoro-2-(1-methyl-1H-1,2,3-triazol-5-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-2-(1-methyl-1H-1,2,3-triazol-5-yl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can bind to active sites of enzymes, inhibiting their activity. Additionally, the fluorine atom can enhance the compound’s binding affinity and stability . The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the desired biological effects.

Properties

Molecular Formula

C5H6FN3O2

Molecular Weight

159.12 g/mol

IUPAC Name

2-fluoro-2-(3-methyltriazol-4-yl)acetic acid

InChI

InChI=1S/C5H6FN3O2/c1-9-3(2-7-8-9)4(6)5(10)11/h2,4H,1H3,(H,10,11)

InChI Key

CMVYTDZWPDPSHC-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CN=N1)C(C(=O)O)F

Origin of Product

United States

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